molecular formula C11H17N3O3 B11525022 5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione

5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11525022
M. Wt: 239.27 g/mol
InChI Key: QCAOKVXQCPVATO-UHFFFAOYSA-N
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Description

5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of hexylamine with a diazinane derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with target molecules, while the diazinane ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the hexylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-(hexyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O3/c1-2-3-4-5-6-12-7-8-9(15)13-11(17)14-10(8)16/h7H,2-6H2,1H3,(H3,13,14,15,16,17)

InChI Key

QCAOKVXQCPVATO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=C(NC(=O)NC1=O)O

Origin of Product

United States

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